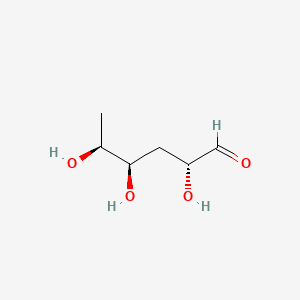![molecular formula C15H17F3N2O4 B1226086 2-(3,4-dimethoxyphenyl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone](/img/structure/B1226086.png)
2-(3,4-dimethoxyphenyl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone is a dimethoxybenzene.
Applications De Recherche Scientifique
Tautomerism and Structural Analysis
- Tautomerism in NH-pyrazoles: Research on NH-pyrazoles, including derivatives with 3,4-dimethoxyphenyl groups, has demonstrated complex patterns of hydrogen bonding and tautomerism. These compounds show unique tautomeric forms in crystal structures, influenced by hydrogen bonding interactions (Cornago et al., 2009).
Coordination Chemistry
- Coordination Behavior with Co(II): Para-dimethoxyphenyl-substituted bis(pyrazol-1-yl)methane ligands, which are structurally related to the compound , have shown interesting coordination behavior towards Co(II), leading to different complex formations (Blasberg et al., 2010).
Chemosensor Applications
- Fluorescent Chemosensor for Metal Ions: A pyrazoline derivative with a similar structure has been used as a fluorescent chemosensor for metal ions, demonstrating selective detection capabilities for Fe3+ ions based on fluorometric detection (Khan, 2020).
Synthetic Methodology and Structural Assignment
- Synthesis and Structural Assignment: Studies have focused on synthesizing various pyrazole derivatives, including those with trifluoromethyl groups, and determining their structures through methods like NMR, MS, X-ray, and DFT calculations. These methodologies are crucial for understanding the properties of such compounds (Bonacorso et al., 2013).
Antimicrobial Activity
- Antimicrobial Agents: Pyrazole derivatives, closely related to the compound of interest, have been synthesized and tested for antimicrobial activity against various bacterial and fungal strains. Some of these compounds have shown significant antimicrobial properties (Bondock et al., 2011).
Anti-inflammatory and Antioxidant Properties
- Anti-inflammatory and Antioxidant Activities: A series of pyrazole chalcones, structurally related to the compound , have been evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities. This indicates potential therapeutic applications for similar compounds (Bandgar et al., 2009).
Fungicidal Activity
- Fungicidal Properties: Novel pyrazol-3-oxy derivatives, including those with dimethoxyphenyl groups, have shown moderate inhibitory activity against certain fungal species, highlighting their potential as fungicides (Liu et al., 2012).
Propriétés
Formule moléculaire |
C15H17F3N2O4 |
|---|---|
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
2-(3,4-dimethoxyphenyl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone |
InChI |
InChI=1S/C15H17F3N2O4/c1-9-8-14(22,15(16,17)18)20(19-9)13(21)7-10-4-5-11(23-2)12(6-10)24-3/h4-6,22H,7-8H2,1-3H3 |
Clé InChI |
LHCQUUAAJJVPSX-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)CC2=CC(=C(C=C2)OC)OC |
SMILES canonique |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)CC2=CC(=C(C=C2)OC)OC |
Solubilité |
26.2 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![17-(3-Methoxyphenyl)-15-methyl-13-(4-nitrophenyl)-1,8,11,13,14-pentaazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-2(7),3,5,8,10,12(16),14-heptaen-9-ol](/img/structure/B1226007.png)


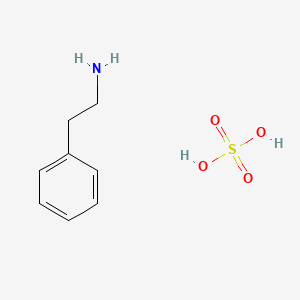
![1-[(5-Nitrofuran-2-yl)methylideneamino]imidazolidine-2-thione](/img/structure/B1226014.png)

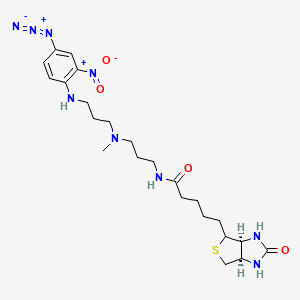
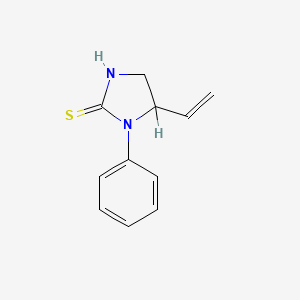
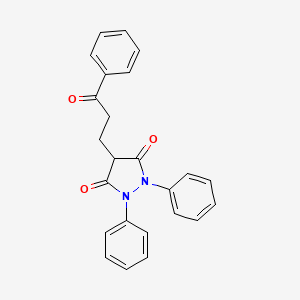
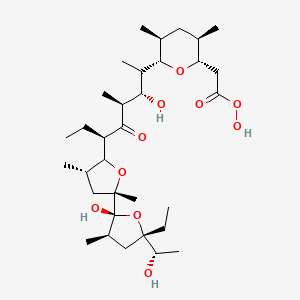
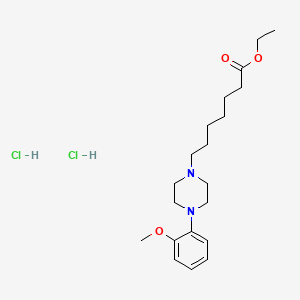
![[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3,4-dihydroxyoxan-2-yl]methyl carbamate](/img/structure/B1226023.png)
